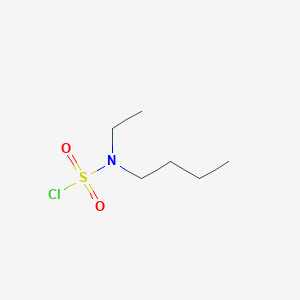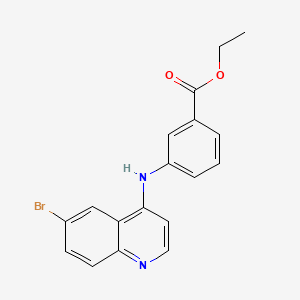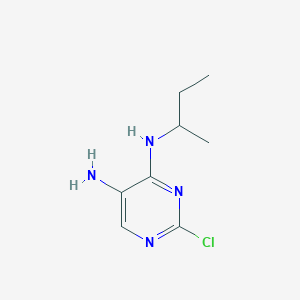![molecular formula C17H13ClN2S B12122633 Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- CAS No. 99469-86-0](/img/structure/B12122633.png)
Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirimidina, 4-cloro-6-fenil-2-[(fenilmetil)tio]- es un compuesto orgánico aromático heterocíclico. Las pirimidinas son una clase de heterociclos que contienen nitrógeno que son componentes fundamentales de los ácidos nucleicos, como el ADN y el ARN. El compuesto específico en cuestión presenta un anillo de pirimidina sustituido con un átomo de cloro en la posición 4, un grupo fenilo en la posición 6 y un grupo fenilmetiltio en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de pirimidina, 4-cloro-6-fenil-2-[(fenilmetil)tio]- normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación del núcleo de pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de Biginelli, que implica la condensación de un aldehído, un éster β-ceto y urea.
Fenilación: El grupo fenilo en la posición 6 se puede introducir mediante una reacción de acoplamiento de Suzuki-Miyaura, utilizando ácido fenilborónico y un catalizador de paladio.
Formación de tioéter: El grupo fenilmetiltio en la posición 2 se puede introducir haciendo reaccionar el derivado de pirimidina con bencil mercaptano en presencia de una base como el hidruro de sodio (NaH).
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implica la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando reactores de flujo continuo y empleando sistemas automatizados para un control preciso de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo tioéter se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El grupo nitro, si está presente, se puede reducir a una amina utilizando agentes reductores como el cloruro de estaño (II) (SnCl₂) o polvo de hierro en condiciones ácidas.
Sustitución: El átomo de cloro en la posición 4 puede sufrir reacciones de sustitución nucleófila con varios nucleófilos, como aminas o tioles, para formar los derivados sustituidos correspondientes.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno (H₂O₂), ácido m-cloroperbenzoico (m-CPBA)
Agentes reductores: Cloruro de estaño (II) (SnCl₂), polvo de hierro
Nucleófilos: Aminas, tioles
Catalizadores: Catalizadores de paladio para reacciones de acoplamiento
Productos principales
Sulfóxidos y sulfonas: De la oxidación del grupo tioéter
Aminas: De la reducción de grupos nitro
Pirimidinas sustituidas: De reacciones de sustitución nucleófila
Aplicaciones Científicas De Investigación
Química
En química, la pirimidina, 4-cloro-6-fenil-2-[(fenilmetil)tio]- se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que la convierte en una valiosa herramienta en el desarrollo de nuevos materiales y catalizadores.
Biología
En investigación biológica, este compuesto se puede utilizar para estudiar las interacciones de los derivados de pirimidina con macromoléculas biológicas. Su similitud estructural con los nucleótidos lo convierte en una sonda útil en la investigación de ácidos nucleicos.
Medicina
En medicina, los derivados de la pirimidina se exploran por sus posibles propiedades terapéuticas. Este compuesto, con sus sustituciones específicas, puede exhibir actividades biológicas como antivirales, anticancerígenas o antimicrobianas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, los derivados de la pirimidina se utilizan en la producción de colorantes, agroquímicos y productos farmacéuticos. La reactividad y los grupos funcionales del compuesto lo hacen adecuado para diversas aplicaciones en la fabricación química.
Mecanismo De Acción
El mecanismo de acción de la pirimidina, 4-cloro-6-fenil-2-[(fenilmetil)tio]- depende de sus interacciones específicas con los objetivos moleculares. Por ejemplo, si actúa como un inhibidor enzimático, puede unirse al sitio activo de la enzima, bloqueando el acceso del sustrato e inhibiendo la actividad de la enzima. Los grupos fenilo y tioéter pueden mejorar la afinidad de unión mediante interacciones hidrofóbicas e interacciones azufre-aromáticas, respectivamente.
Comparación Con Compuestos Similares
Compuestos similares
- Pirimidina, 4-cloro-6-fenil-2-[(metiltio)-]
- Pirimidina, 4-cloro-6-fenil-2-[(etiltio)-]
- Pirimidina, 4-cloro-6-fenil-2-[(feniltio)-]
Singularidad
La pirimidina, 4-cloro-6-fenil-2-[(fenilmetil)tio]- es única debido a la presencia del grupo fenilmetiltio, que puede influir en su reactividad química y actividad biológica. Este patrón de sustitución específico puede conducir a propiedades distintas en comparación con otros compuestos similares, como diferentes afinidades de unión, solubilidad y estabilidad.
Propiedades
Número CAS |
99469-86-0 |
|---|---|
Fórmula molecular |
C17H13ClN2S |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-4-chloro-6-phenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2S/c18-16-11-15(14-9-5-2-6-10-14)19-17(20-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2 |
Clave InChI |
XXSXGNNABQFKIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)

![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)


![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
